Cas no 2229112-34-7 (2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine)

2-(3-Chloro-2,6-difluorophenyl)cyclopropylmethanamine is a structurally distinct cyclopropylamine derivative featuring a chloro- and difluoro-substituted phenyl ring. This compound is of interest in medicinal chemistry and agrochemical research due to its unique combination of steric and electronic properties imparted by the cyclopropane and halogenated aromatic moieties. The presence of fluorine and chlorine atoms enhances its potential as a building block for designing bioactive molecules, offering improved metabolic stability and binding affinity. Its rigid cyclopropyl scaffold may contribute to conformational restraint, making it valuable for structure-activity relationship studies. The compound's synthetic versatility allows for further functionalization, enabling applications in the development of pharmaceuticals or crop protection agents.
2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine structure
2229112-34-7 structure
Product name:2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine
CAS No:2229112-34-7
MF:C10H10ClF2N
Molecular Weight:217.642908573151
CID:6529519
PubChem ID:165673485

2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • 2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine
    • EN300-1976596
    • 2229112-34-7
    • [2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine
    • インチ: 1S/C10H10ClF2N/c11-7-1-2-8(12)9(10(7)13)6-3-5(6)4-14/h1-2,5-6H,3-4,14H2
    • InChIKey: RFTARSZDBUOVKF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=C1F)C1CC1CN)F

計算された属性

  • 精确分子量: 217.0469833g/mol
  • 同位素质量: 217.0469833g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 214
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 26Ų

2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1976596-1g
[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine
2229112-34-7
1g
$914.0 2023-09-16
Enamine
EN300-1976596-10g
[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine
2229112-34-7
10g
$3929.0 2023-09-16
Enamine
EN300-1976596-0.25g
[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine
2229112-34-7
0.25g
$840.0 2023-09-16
Enamine
EN300-1976596-0.1g
[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine
2229112-34-7
0.1g
$804.0 2023-09-16
Enamine
EN300-1976596-2.5g
[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine
2229112-34-7
2.5g
$1791.0 2023-09-16
Enamine
EN300-1976596-10.0g
[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine
2229112-34-7
10g
$5467.0 2023-06-01
Enamine
EN300-1976596-5.0g
[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine
2229112-34-7
5g
$3687.0 2023-06-01
Enamine
EN300-1976596-1.0g
[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine
2229112-34-7
1g
$1272.0 2023-06-01
Enamine
EN300-1976596-0.05g
[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine
2229112-34-7
0.05g
$768.0 2023-09-16
Enamine
EN300-1976596-0.5g
[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine
2229112-34-7
0.5g
$877.0 2023-09-16

2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine 関連文献

2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamineに関する追加情報

Introduction to 2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine (CAS No. 2229112-34-7)

2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2229112-34-7, belongs to a class of molecules that exhibit potential applications in the development of novel therapeutic agents. The presence of both fluorine and chlorine substituents in its aromatic ring, combined with a cyclopropylmethanamine moiety, makes it a structurally intriguing molecule with diverse chemical reactivity and biological activity.

The chemical structure of 2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine can be broken down into several key functional groups that contribute to its overall properties. The aromatic ring is substituted with two fluorine atoms at the 2 and 6 positions, which enhances the electron-withdrawing effect and influences the compound's electronic distribution. Additionally, the 3-chloro group introduces a polarized bond that can participate in hydrogen bonding or other intermolecular interactions. The cyclopropylmethanamine side chain adds a three-membered ring structure, which can influence the compound's conformational flexibility and binding affinity to biological targets.

Recent advancements in pharmaceutical research have highlighted the importance of fluorinated aromatic compounds in drug design. The introduction of fluorine atoms into organic molecules is known to improve metabolic stability, binding affinity, and oral bioavailability. In the case of 2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine, the dual fluorination at the 2 and 6 positions on the aromatic ring is particularly noteworthy. This substitution pattern has been shown to enhance the compound's interaction with certain enzymes and receptors, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The cyclopropylmethanamine group provides a versatile nitrogen-rich scaffold that can be further modified to create novel drug candidates. Researchers have been exploring various derivatives of this compound to optimize its pharmacological properties. For instance, modifications to the amine group or the cyclopropyl ring can lead to significant changes in biological activity, allowing for fine-tuning of therapeutic effects.

Current research in medicinal chemistry has demonstrated that compounds containing both chloro and fluoro substituents often exhibit enhanced bioactivity. The chloro group at position 3 on the aromatic ring can serve as a docking point for biological targets, while the fluorine atoms contribute to lipophilicity and metabolic resistance. This combination makes 2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine an attractive candidate for further exploration in drug discovery programs.

In vitro studies have begun to uncover the potential biological activities of this compound. Initial experiments suggest that it may interact with various enzymes and receptors, although more detailed investigations are needed to fully elucidate its mechanism of action. The structural features of 2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine make it a promising candidate for further exploration in areas such as anti-inflammatory, anticancer, or antimicrobial therapy.

The synthesis of this compound presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant progress in facilitating the preparation of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been employed to construct the desired framework efficiently. These advances have enabled researchers to produce 2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine in sufficient quantities for preliminary biological testing.

The future prospects for 2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine are promising, with ongoing studies aimed at expanding its chemical space and exploring new therapeutic applications. Collaborative efforts between synthetic chemists and biologists are essential to translate this compound from a laboratory curiosity into a viable therapeutic agent. As our understanding of its properties grows, so too will its potential contributions to modern medicine.

In conclusion,2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine (CAS No. 2229112-34-7) represents an exciting opportunity in pharmaceutical chemistry due to its unique structural features and potential biological activities. Further research is warranted to fully harness its therapeutic potential and explore new avenues for drug development.

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